2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one is a complex organic compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones have been extensively studied due to their potential therapeutic applications, particularly in the fields of oncology and neurology. This specific compound features a cyclopropyl group and a trifluoromethyl-substituted phenyl moiety, which are significant for its chemical reactivity and biological properties.
The compound can be synthesized through various methods that involve the modification of existing quinazolinone structures. Research has shown that quinazolinones can be derived from starting materials such as anthranilic acid and various acyl chlorides, utilizing techniques like acylation, cyclization, and cross-coupling reactions .
2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pharmaceutical compounds, specifically those exhibiting potential antipsychotic and anticancer properties.
The synthesis of 2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one can be achieved through several synthetic routes. One common method involves:
The technical aspects of the synthesis include controlling reaction conditions (temperature, solvent choice) and purification methods (recrystallization or chromatography) to ensure high yield and purity of the final product.
The molecular structure of 2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one features:
The compound's molecular formula is C15H12F3N2O, with a molecular weight of approximately 304.26 g/mol. The presence of fluorine atoms significantly affects its electronic properties and solubility.
2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one can participate in various chemical reactions including:
The reactivity patterns of this compound are influenced by the electron-withdrawing nature of the trifluoromethyl group and the steric effects introduced by the cyclopropyl substituent.
While specific mechanisms for 2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one are not fully elucidated, compounds in the quinazolinone class often exert their effects through:
Studies indicate that modifications at specific positions on the quinazolinone core can enhance binding affinity and selectivity for target proteins, which is crucial for therapeutic efficacy .
The physical properties of 2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one include:
Chemical properties include:
2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one has potential applications in:
Research continues to explore its full range of biological activities and potential therapeutic applications, making it a compound of interest in medicinal chemistry .
The quinazolin-4(1H)-one scaffold is synthesized via cyclocondensation of anthranilic acid derivatives with amides or nitriles, followed by site-specific modifications at C2, N1, and C6/C8 positions. Advanced green chemistry approaches have significantly optimized this process:
Table 1: Green Synthesis Methods for Quinazolin-4(1H)-one Core
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Aqueous reflux | H₂O, 12 h, 110°C | 82–88 | Zero organic waste, scalable |
Microwave cyclization | Ethanol, 150°C, 15 min | 89–93 | Time-efficient, high purity |
Ionic liquid catalysis | [BMIM]BF₄, 80°C, 3 h | 90–95 | Recyclable catalyst, N1-selectivity |
Ultrasound bromination | DMSO, Br₂, 40 kHz, 1 h | 78–85 | C6 regioselectivity, no Lewis acid required |
The cyclopropyl moiety at C2 and 3-(trifluoromethyl)phenyl at N1 synergistically enhance target binding and metabolic stability:
Table 2: SAR of Key Substituents in Quinazolinone Derivatives
Compound | C2 Group | N1 Group | PARP-1 IC₅₀ (μM) | Selectivity (vs. WT cells) |
---|---|---|---|---|
Unsubstituted core | H | Phenyl | 5.75 | <2-fold |
8-Amino derivative | H | 3-(Trifluoromethyl)phenyl | 0.76 | 8-fold |
2-Methyl-8-amino derivative | Methyl | 3-(Trifluoromethyl)phenyl | 0.40 | >10-fold |
Target compound | Cyclopropyl | 3-(Trifluoromethyl)phenyl | 0.18* | >15-fold* |
*Estimated based on structural analogues [2].
Triazole Hybrids: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) links 1,2,3-triazoles to C6/C8-brominated quinazolinones. Triazoles act as:
Table 3: Bioisosteric Modifications and Hybrid Derivatives
Modification Type | Structure | Target Activity | Key Benefit |
---|---|---|---|
Triazole hybrid | C6-1,4-disubstituted-1,2,3-triazole | Anticancer (Src kinase) | Enhanced cellular uptake (P-gp evasion) |
Glycoside conjugate | 2-(D-Ribosylhydrazone) | Antiviral (nucleoside mimic) | Water solubility (cLogP = −0.3) |
Thiazole hybrid | C6-(4-methylthiazol-2-yl) | VEGFR-2 inhibition | Improved ATP-binding (IC₅₀ = 0.09 μM) |
Cyclobutyl bioisostere | C2-cyclobutyl | PARP-1 inhibition | Reduced hERG liability |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1